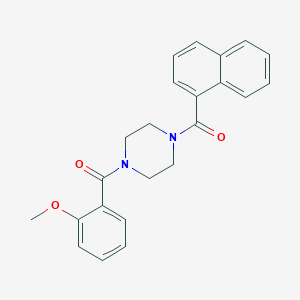![molecular formula C21H22BrN3O2 B247912 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247912.png)
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a bromophenoxy group, an indole moiety, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of aryl hydrazones with acids at elevated temperatures.
Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Coupling Reactions: The final step involves coupling the indole moiety with the bromophenoxy and piperazine groups using appropriate coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like DMSO or DMF.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the compound with hydrogenated indole or piperazine rings.
Substitution: Substituted derivatives with new functional groups replacing the bromophenoxy group.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various receptors and enzymes.
Pharmacology: The compound can be studied for its potential effects on neurotransmitter systems and its ability to modulate biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
N-(1H-Indol-3-ylacetyl)alanine: This compound also contains an indole moiety and is used in similar research applications.
2-(1H-Indol-3-ylmethyl)-1H-indole: Another indole derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone is unique due to its combination of a bromophenoxy group, an indole moiety, and a piperazine ring, which provides a distinct set of chemical properties and potential biological activities .
Propiedades
Fórmula molecular |
C21H22BrN3O2 |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H22BrN3O2/c22-17-5-7-18(8-6-17)27-15-21(26)25-11-9-24(10-12-25)14-16-13-23-20-4-2-1-3-19(16)20/h1-8,13,23H,9-12,14-15H2 |
Clave InChI |
WRAAMQSIINUQQB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |
SMILES canónico |
C1CN(CCN1CC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B247829.png)
![1-[(4-Bromophenoxy)acetyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247832.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B247833.png)
![2-(4-BROMOPHENOXY)-1-[4-(3,4-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B247834.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247835.png)
![1-[([1,1'-Biphenyl]-4-yloxy)acetyl]-4-(3-cyclopentylpropanoyl)piperazine](/img/structure/B247836.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247839.png)



![1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)

![1-(3,5-Dimethoxybenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247853.png)
![1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)
